ロフルミラスト

概要

説明

ロフルミラストは、ホスホジエステラーゼ-4(PDE-4)酵素を選択的に阻害する、長時間の作用を持つ薬剤です。 主に慢性閉塞性肺疾患(COPD)、尋常性乾癬、脂漏性皮膚炎、アトピー性皮膚炎の治療に使用されます 。 この化合物は、有意な抗炎症作用を有し、2010年に欧州連合で、2011年に米国で医療目的での使用が承認されました .

科学的研究の応用

Roflumilast has a wide range of scientific research applications:

作用機序

生化学分析

Biochemical Properties

Roflumilast acts as a highly selective inhibitor of the PDE4 enzyme . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium . The increase in intracellular cAMP induced by roflumilast’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Cellular Effects

Roflumilast has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation . Furthermore, roflumilast has been shown to alleviate inflammatory responses, thus regulating airway inflammation . It also significantly reduced peak goblet cell density after OVA challenge and led to a rapid decline after LPS as well as after OVA challenge .

Molecular Mechanism

The molecular mechanism of roflumilast involves its action as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4) . The resultant increase in intracellular cAMP induced by roflumilast’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Temporal Effects in Laboratory Settings

Roflumilast has been shown to have significant temporal effects in laboratory settings. For instance, it has been found to consistently reduce the release of TNF-α, CCL2, CCL3, CCL4, CCL5 and CXCL9 from human bronchial explants . Moreover, oral administration of roflumilast over five weeks completely reversed the deleterious effects of cigarette smoke on CFTR function in smoke-exposed animals .

Dosage Effects in Animal Models

In animal models, roflumilast has been shown to have significant dosage effects. For instance, it has been found to improve cognitive function in APP/PS1 transgenic mice, which may be related to its stimulation of the cAMP/CREB/BDNF pathway and anti-neuroinflammatory effects . Moreover, roflumilast has been shown to suppress adipogenesis and promote lipolysis in cell culture and mice models via AMPK-mediated inhibition of PPAR-γ and C/EBPα .

Metabolic Pathways

Roflumilast has been shown to have significant effects on metabolic pathways. For instance, it has been found to lower glucose levels in patients with newly diagnosed DM2 without COPD, suggesting positive effects on glucose homeostasis .

Transport and Distribution

Roflumilast has been shown to have significant effects on the transport and distribution of cells and tissues. For instance, it has been found to effectively rescue CFTR-mediated chloride transport in vivo .

Subcellular Localization

The subcellular localization of roflumilast is primarily associated with its action as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4) . This enzyme is expressed on nearly all immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .

準備方法

ロフルミラストは、4-ジフルオロメトキシ-3-ヒドロキシベンズアルデヒドとブロモメチルシクロプロパンから、O-アルキル化、酸化、N-アシル化によって合成できます 。 合成における重要なステップには以下が含まれます。

O-アルキル化: このステップでは、4-ジフルオロメトキシ-3-ヒドロキシベンズアルデヒドとブロモメチルシクロプロパンを反応させます。

酸化: O-アルキル化ステップからの中間生成物を酸化します。

工業生産では、最後のステップで水酸化ナトリウムをアルカリとして使用します。これは、水素化ナトリウムやtert-ブトキシカリウムなどの他のアルカリと比較して、スケールアップ生産に経済的な利点があります .

化学反応の分析

ロフルミラストは、いくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬には、ブロモメチルシクロプロパン、水酸化ナトリウム、3,5-ジクロロピリジン-4-アミンが含まれます 。 これらの反応から生成される主な生成物は、this compoundN-オキシドです .

科学研究への応用

ロフルミラストは、幅広い科学研究への応用があります。

類似化合物との比較

ロフルミラストは、高い選択性と長時間の作用という特性を持つため、ホスホジエステラーゼ-4阻害剤の中でユニークな存在です 。 類似の化合物には以下が含まれます。

ブデソニド/ホルモテロール: COPDと喘息に使用される併用吸入薬.

プレドニゾン: 炎症と免疫応答を制御するために使用されるグルココルチコイド.

特性

IUPAC Name |

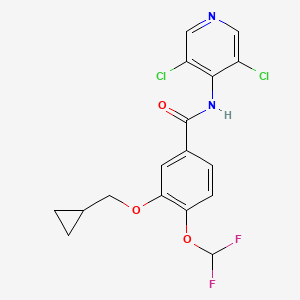

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDBXUUTURYVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044123 | |

| Record name | Roflumilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Roflumilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Roflumilast is a phosphodiesterase-4 (PDE-4) inhibitor which appears to have potential antiinflammatory and immunomodulatory effects in the pulmonary system. It is thought that the increased levels of intracellular cyclic AMP are responsible for the therapeutic actions of roflumilast. | |

| Record name | Roflumilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

162401-32-3 | |

| Record name | Roflumilast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roflumilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162401323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roflumilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roflumilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Roflumilast | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6C6ZOP5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。